Standard GSK-3β inhibition often requires balancing potency with off-target toxicity. TWS119 solves this by providing controlled Wnt activation at 5-7 µM, avoiding hyper-activation seen with pan-inhibitors. Key advantages: IC50=30 nM (Kd=126 nM) for selective GSK-3β blockade; uniquely validated to generate CD8+ T memory stem cells (Tscm) for adoptive immunotherapy; replaces growth factor cocktails in iPSC/ESC neurogenesis protocols. Supplied with high DMSO solubility (100 mM) and media stability, ensuring batch-to-batch reproducibility for scalable cell manufacturing.
TWS119 (CAS 601514-19-6) is a potent, cell-permeable pyrrolopyrimidine-based inhibitor of glycogen synthase kinase-3β (GSK-3β) . By binding to GSK-3β (Kd = 126 nM) and inhibiting its activity (IC50 = 30 nM), TWS119 serves as a robust activator of the canonical Wnt/β-catenin signaling pathway . In laboratory and translational procurement, it is primarily sourced as a targeted differentiation agent, replacing complex recombinant growth factor cocktails in stem cell neurogenesis [1] and serving as the benchmark small molecule for generating T memory stem cells (Tscm) in adoptive immunotherapy workflows [2]. It exhibits excellent solubility in DMSO (up to 100 mM) and high stability in standard culture media, making it a highly reproducible reagent for scalable cell manufacturing .
While CHIR99021 is the most ubiquitous Wnt activator and a highly potent pan-GSK-3 inhibitor (IC50 = 6.7 nM for GSK-3β and 10 nM for GSK-3α), substituting it for TWS119 in specialized differentiation protocols often yields divergent phenotypic outcomes [1]. TWS119's specific pyrrolopyrimidine scaffold and slightly moderated potency (IC50 = 30 nM) provide a distinct kinetic profile that prevents the hyper-activation of Wnt signaling, which can lead to off-target toxicity or unintended lineage commitment in sensitive primary cells [2]. For example, in the generation of clinical-grade CD8+ Tscm cells, the TWS119-mediated Wnt activation threshold (typically applied at 5–7 µM) is uniquely validated to arrest effector differentiation while maintaining multipotency, a delicate balance that is difficult to replicate with ultra-potent aminopyrimidine alternatives like CHIR99021 without extensive re-titration [3].
TWS119 demonstrates an IC50 of 30 nM and a binding affinity (Kd) of 126 nM for GSK-3β . In contrast, the benchmark comparator CHIR99021 exhibits an IC50 of 6.7 nM for GSK-3β and 10 nM for GSK-3α . While CHIR99021 is highly potent, TWS119's moderated potency and distinct pyrrolopyrimidine structure provide a controlled activation of the Wnt/β-catenin pathway .
| Evidence Dimension | GSK-3β IC50 and Isoform Profile |
| Target Compound Data | TWS119: IC50 = 30 nM (GSK-3β) |
| Comparator Or Baseline | CHIR99021: IC50 = 6.7 nM (GSK-3β), 10 nM (GSK-3α) |
| Quantified Difference | TWS119 offers ~4.5-fold lower absolute potency but avoids the pan-GSK-3α/β hyper-inhibition characteristic of CHIR99021. |
| Conditions | Cell-free biochemical kinase assay |
Controlled Wnt activation via TWS119 prevents the toxicity and off-target lineage commitment often seen when using ultra-potent pan-GSK-3 inhibitors in sensitive stem cell cultures.
In protocols for generating self-renewing, multipotent CD8+ memory stem cells (Tscm), the addition of 7 µM TWS119 to IL-2-supplemented media successfully arrests effector T cell differentiation [1]. Compared to baseline IL-2 expansion which yields terminally differentiated effector cells, TWS119 treatment generates a distinct CD44(low)CD62L(high)Sca-1(high)CD122(high)Bcl-2(high) Tscm population [1].
| Evidence Dimension | Tscm Phenotype Yield |
| Target Compound Data | TWS119 (7 µM): Robust generation of CD44(low)CD62L(high) Tscm cells |
| Comparator Or Baseline | Baseline (IL-2 only): Rapid progression to terminally differentiated effector T cells |
| Quantified Difference | TWS119 arrests differentiation, preserving stemness markers (Sca-1, Bcl-2) that are otherwise lost in standard expansion media. |
| Conditions | Naive CD8+ T cells primed in vitro with antigen and 10 ng/mL IL-2 |
TWS119 is the foundational, protocol-validated reagent for manufacturing clinical-grade Tscm cells for adoptive cell transfer therapies.
TWS119 selectively induces neuronal differentiation in pluripotent stem cells without requiring complex growth factor cocktails [1]. In murine embryonic stem cells (D3), TWS119 achieves a 50-60% neuronal differentiation efficiency at a concentration of 400 nM, while in P19 embryonal carcinoma cells, it yields 30-40% differentiation at 1 µM [1].
| Evidence Dimension | Neuronal Differentiation Efficiency |
| Target Compound Data | TWS119: 50-60% efficiency at 400 nM (D3 cells) |
| Comparator Or Baseline | Baseline media: Spontaneous or negligible targeted neuronal differentiation |
| Quantified Difference | TWS119 drives up to 60% targeted lineage commitment via small-molecule Wnt activation alone. |
| Conditions | Murine embryonic stem cells (D3) and P19 cells in culture |
Procuring TWS119 allows laboratories to standardize neurogenesis protocols using a single, cost-effective small molecule rather than expensive, batch-variable recombinant proteins.
When evaluated for off-target cytotoxicity in human stem cell-derived cardiomyocytes (hSC-CMs), TWS119 demonstrated an excellent safety profile [1]. Unlike ROCK inhibitors (e.g., Fasudil) or pan-PI3K inhibitors that induced >20% reductions in ATP levels and triggered caspase-3/7 activation, TWS119 showed no functionally relevant reduction in hSC-CM viability indices or base impedance up to the highest tested concentrations [1].
| Evidence Dimension | Cellular ATP and Viability Indices |
| Target Compound Data | TWS119: No functionally relevant reduction (>20%) in ATP or impedance |
| Comparator Or Baseline | ROCK/PI3K Inhibitors: >20-25% decrease in ATP and significant caspase activation |
| Quantified Difference | TWS119 maintains baseline viability metrics, avoiding the apoptotic triggers seen with other kinase inhibitor classes. |
| Conditions | hSC-CMs incubated for 24 hours |
High cellular tolerability ensures that TWS119 can be used in prolonged stem cell expansion and differentiation workflows without compromising cell health or yield.
TWS119 is the optimal choice for expanding CD8+ T cells ex vivo to generate T memory stem cells (Tscm). Its specific Wnt activation profile arrests terminal differentiation, making it a critical raw material for CAR-T and TCR-T cell therapy research [1].
For laboratories differentiating embryonic stem cells (ESCs) or induced pluripotent stem cells (iPSCs) into neuronal lineages, TWS119 replaces complex growth factor combinations, offering a highly reproducible, small-molecule-driven approach to lineage commitment [2].
In fundamental signaling research, TWS119 provides a controlled, moderate-potency alternative to ultra-potent pan-GSK-3 inhibitors, allowing researchers to study Wnt activation without inducing rapid off-target toxicity in sensitive primary cell lines [3].
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